molecular formula C45H74N7O19P3S B1244130 Chenodeoxycholoyl-CoA

Chenodeoxycholoyl-CoA

Cat. No. B1244130
M. Wt: 1142.1 g/mol
InChI Key: IIWDDMINEZBCTG-RUAADODMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chenodeoxycholoyl-CoA is a choloyl-CoA formed by thioester linkage between chenodeoxycholic acid and coenzyme A. It has a role as a human metabolite and a mouse metabolite. It derives from a chenodeoxycholic acid. It is a conjugate acid of a chenodeoxycholoyl-CoA(4-).

Scientific Research Applications

Photovoltaic Performance Enhancement

Chenodeoxycholic acid, closely related to Chenodeoxycholoyl-CoA, has been studied for its effects on photovoltaic performance. It acts as a coadsorbent in zinc phthalocyanine-sensitized solar cells, influencing the photovoltaic performance by altering sensitizer aggregation and adsorption onto TiO2 nanoparticles, leading to enhanced electron lifetime and open-circuit voltage (Yum et al., 2008).

Role in Bile Acid Synthesis

Research has shown the significance of Chenodeoxycholoyl-CoA in the biosynthesis of bile salts within the hepatocyte. It's involved in the conversion processes essential for creating tauro- and glyco-bile acids or free bile acids. These conversions are crucial for understanding the regulatory mechanisms within the liver for bile acid synthesis (Solaas et al., 2000).

Peroxisomal Lipid Metabolism

Chenodeoxycholoyl-CoA plays a key role in peroxisomal lipid metabolism. The peroxisomal acyl-CoA thioesterase, PTE-2, shows high activity with Chenodeoxycholoyl-CoA, suggesting its importance in the regulation of lipid metabolism within peroxisomes. This understanding is vital for deciphering metabolic pathways in conditions such as non-alcoholic fatty liver disease (Hunt et al., 2002).

Coenzyme A Diphosphohydrolase Activity

Chenodeoxycholic acid, associated with Chenodeoxycholoyl-CoA, has been identified as a specific inhibitor of Nudt19, a renal CoA diphosphohydrolase. This discovery adds to the understanding of the regulation of CoA levels in different tissues, highlighting the organ-specific roles of these enzymes in metabolic regulation (Shumar et al., 2018).

Bile Acid Degradation in Environmental Bacteria

Research has revealed the role of Chenodeoxycholoyl-CoA in the degradation of bile salts like chenodeoxycholate in environmental bacteria. This degradation is part of a complex pathway involving multiple enzymes, contributing to the understanding of how these compounds are processed in the environment (Holert et al., 2016).

Solar Cell Optimization

Studies have explored the use of Chenodeoxycholic acid in improving the efficiency of dye-sensitized solar cells. Its role as a coadsorbent affects dye loading and aggregation, thereby influencing the photovoltaic performance of these cells (Lee et al., 2016).

properties

Molecular Formula

C45H74N7O19P3S

Molecular Weight

1142.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanethioate

InChI

InChI=1S/C45H74N7O19P3S/c1-24(27-7-8-28-34-29(11-14-45(27,28)5)44(4)13-10-26(53)18-25(44)19-30(34)54)6-9-33(56)75-17-16-47-32(55)12-15-48-41(59)38(58)43(2,3)21-68-74(65,66)71-73(63,64)67-20-31-37(70-72(60,61)62)36(57)42(69-31)52-23-51-35-39(46)49-22-50-40(35)52/h22-31,34,36-38,42,53-54,57-58H,6-21H2,1-5H3,(H,47,55)(H,48,59)(H,63,64)(H,65,66)(H2,46,49,50)(H2,60,61,62)/t24-,25+,26-,27-,28+,29+,30-,31-,34+,36-,37-,38+,42-,44+,45-/m1/s1

InChI Key

IIWDDMINEZBCTG-RUAADODMSA-N

Isomeric SMILES

C[C@H](CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C

SMILES

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C

Canonical SMILES

CC(CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chenodeoxycholoyl-CoA
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